molecular formula C11H14N2O3S B6480224 1-acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide CAS No. 30059-38-2

1-acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Cat. No.: B6480224
CAS No.: 30059-38-2
M. Wt: 254.31 g/mol
InChI Key: QPCFWQBPVPLHKC-UHFFFAOYSA-N
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Description

1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a heterocyclic compound featuring a partially hydrogenated quinoline core modified with an acetyl group at the 1-position and a sulfonamide moiety at the 6-position. The acetyl group may improve metabolic stability, while the sulfonamide moiety contributes to hydrogen bonding and solubility properties.

Properties

IUPAC Name

1-acetyl-3,4-dihydro-2H-quinoline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-8(14)13-6-2-3-9-7-10(17(12,15)16)4-5-11(9)13/h4-5,7H,2-3,6H2,1H3,(H2,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCFWQBPVPLHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with acetic anhydride and sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have applications in medicinal chemistry and material science .

Scientific Research Applications

1-acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Effects of Sulfonamide Substitution

  • 6-Sulfonamide Derivatives: The 6-sulfonamide position in the tetrahydroquinoline scaffold (e.g., compound 74) correlates with high selectivity for pyruvate kinase M2 (PKM2), a target in cancer metabolism, with an EC50 of 90 nM . This contrasts with 3-sulfonamide analogs (), which are less explored but may favor antifungal applications due to structural similarities to triadimefon .
  • 8-Sulfonamide Derivatives : Compound 79 (8-sulfonamide) exhibits anticancer effects by reducing pyruvate levels in lung cancer cells, suggesting that sulfonamide position dictates target specificity .

Impact of Acetylation and Functional Groups

  • The 1-acetyl group in the target compound may enhance metabolic stability compared to 2-oxo or 4-oxo derivatives, as acetylated amines are often resistant to oxidative degradation .
  • Pyrifluquinazon, a 1-acetyl-tetrahydroquinazolin-2-one, demonstrates how fluorinated substituents (e.g., 6-tetrafluoroethyl) increase lipophilicity (logP = 3.12) and pesticidal activity .

Physicochemical Properties

  • Water solubility and logP values vary significantly: Pyrifluquinazon’s low solubility (12.1 mg/L) aligns with its agricultural use, while sulfonamide-containing derivatives likely exhibit better solubility for pharmaceutical applications .

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